molecular formula C20H25N3O3 B14921110 N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide

N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide

Cat. No.: B14921110
M. Wt: 355.4 g/mol
InChI Key: ZZCICOLLNZVDRG-BKUYFWCQSA-N
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Description

N’~1~-[(Z)-1-(1-ADAMANTYL)ETHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE is a complex organic compound that features an adamantyl group, a nitrobenzohydrazide moiety, and a unique ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(1-ADAMANTYL)ETHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(1-ADAMANTYL)ETHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’~1~-[(Z)-1-(1-ADAMANTYL)ETHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(1-ADAMANTYL)ETHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the nitrobenzohydrazide moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

    Rimantadine: Another adamantane derivative with antiviral properties.

    Amantadine: Used as an antiviral and antiparkinsonian agent.

Uniqueness

N’~1~-[(Z)-1-(1-ADAMANTYL)ETHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE is unique due to its combination of an adamantyl group with a nitrobenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(Z)-1-(1-adamantyl)ethylideneamino]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H25N3O3/c1-12-3-4-17(8-18(12)23(25)26)19(24)22-21-13(2)20-9-14-5-15(10-20)7-16(6-14)11-20/h3-4,8,14-16H,5-7,9-11H2,1-2H3,(H,22,24)/b21-13-

InChI Key

ZZCICOLLNZVDRG-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]

Origin of Product

United States

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